Hexadecyl 3-chloropropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with hexadecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different esters.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 3-chloropropanoic acid and hexadecanol
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as catalysts
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, various esters can be formed.
Hydrolysis: The primary products are 3-chloropropanoic acid and hexadecanol
Scientific Research Applications
Hexadecyl 3-chloropropanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products
Mechanism of Action
The mechanism of action of hexadecyl 3-chloropropanoate involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives may exhibit different biological activities and effects on cellular pathways .
Comparison with Similar Compounds
Hexadecyl 3-chloropropanoate can be compared with other similar compounds, such as:
Hexadecyl 2-chloropropanoate: Similar in structure but with the chlorine atom on the second carbon.
Hexadecyl 3-bromopropanoate: Similar but with a bromine atom instead of chlorine.
Hexadecyl propanoate: Lacks the halogen atom, making it less reactive in substitution reactions
Uniqueness: this compound’s unique reactivity due to the presence of the chlorine atom makes it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
53312-70-2 |
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Molecular Formula |
C19H37ClO2 |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
hexadecyl 3-chloropropanoate |
InChI |
InChI=1S/C19H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20/h2-18H2,1H3 |
InChI Key |
HKMCSNOMIKTPRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCl |
Origin of Product |
United States |
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